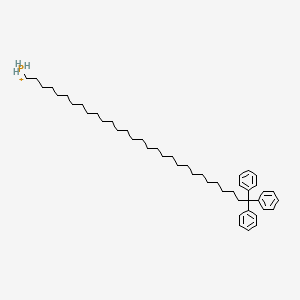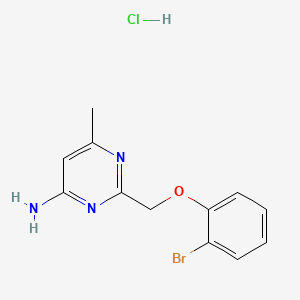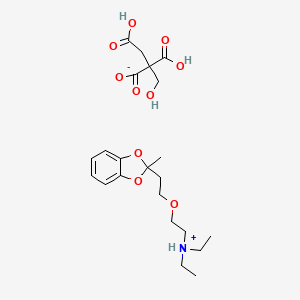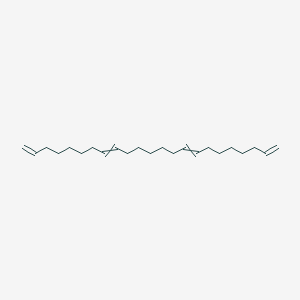
4-Nitrosomorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Nitrosomorpholin-3-one is most commonly synthesized from morpholine. The nitrosation process involves the reaction of morpholine with nitrosating agents such as sodium nitrite in the presence of an acid . Another method involves the reaction of dimorpholinomethane with fuming nitric acid .
Industrial Production Methods
In industrial settings, this compound is often produced unintentionally during the manufacture of rubber products. The compound is formed as a byproduct when morpholine derivatives used in the vulcanization process are nitrosated by ambient sources of nitro groups .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrosomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can convert this compound to morpholine or other derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as anhydrous ammonium formate in the presence of a palladium-carbon catalyst are used.
Substitution: Various nucleophiles can be used to substitute the nitroso group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Morpholine and its derivatives.
Substitution: Compounds with different functional groups replacing the nitroso group.
Aplicaciones Científicas De Investigación
4-Nitrosomorpholin-3-one has several applications in scientific research:
Mecanismo De Acción
The carcinogenic and mutagenic effects of 4-Nitrosomorpholin-3-one are primarily due to its ability to induce DNA damage. The compound and its metabolites can form reactive oxygen species or compounds that crosslink DNA, leading to mutations . In animal models, it has been observed that this compound is hydroxylated by P450 enzymes, which may contribute to its carcinogenicity .
Comparación Con Compuestos Similares
4-Nitrosomorpholin-3-one is similar to other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. These compounds share similar carcinogenic properties and are often found as contaminants in various industrial processes . this compound is unique in its specific formation from morpholine derivatives and its particular applications in research and industry.
List of Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosopyrrolidine
- N-Nitrosopiperidine
Propiedades
Número CAS |
105637-67-0 |
|---|---|
Fórmula molecular |
C4H6N2O3 |
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
4-nitrosomorpholin-3-one |
InChI |
InChI=1S/C4H6N2O3/c7-4-3-9-2-1-6(4)5-8/h1-3H2 |
Clave InChI |
YZRMSZSJBXNXST-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
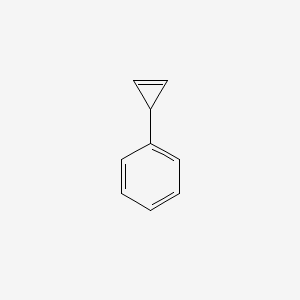
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
